An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzonitrile: Molecular Structure, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Methylamino)-3-nitrobenzonitrile: Molecular Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Methylamino)-3-nitrobenzonitrile, a key chemical intermediate. It details the compound's molecular structure, physicochemical properties, a proposed synthesis protocol, and predicted spectroscopic data. Furthermore, it explores its potential applications in medicinal chemistry and drug development, grounded in an analysis of its structural features and the known bioactivity of related compounds.
Introduction: The Significance of Substituted Benzonitriles in Medicinal Chemistry
Substituted benzonitriles are a cornerstone of modern medicinal chemistry. The nitrile group, with its unique electronic properties and metabolic stability, is a prevalent feature in a wide array of pharmaceuticals.[1] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a synthetic handle for the construction of more complex heterocyclic systems.[1][2] When combined with other pharmacologically active moieties, such as nitro and amino groups, the resulting scaffold offers a rich platform for the design of novel therapeutic agents. 4-(Methylamino)-3-nitrobenzonitrile, in particular, presents an intriguing combination of a nucleophilic secondary amine, an electron-withdrawing nitro group, and a versatile nitrile, suggesting its potential as a valuable building block in drug discovery programs.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-(Methylamino)-3-nitrobenzonitrile is characterized by a benzene ring substituted with a methylamino group at position 4, a nitro group at position 3, and a nitrile group at position 1. This arrangement of functional groups dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [3][4] |
| Molecular Weight | 177.16 g/mol | [3][4] |
| CAS Number | 64910-48-1 | [3][4] |
| Appearance | Predicted to be a yellow crystalline solid | [1] |
| Solubility | Predicted to be soluble in polar organic solvents | Inferred from related compounds |
The presence of the electron-withdrawing nitro and nitrile groups decreases the electron density of the aromatic ring, making it susceptible to nucleophilic attack. Conversely, the methylamino group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions.
Synthesis of 4-(Methylamino)-3-nitrobenzonitrile
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical approach involves the reaction of a 4-halo-3-nitrobenzonitrile with methylamine. 4-Chloro-3-nitrobenzonitrile is a common and commercially available starting material for this type of transformation.[5][6] The strong electron-withdrawing effect of the nitro group ortho to the chlorine atom and the nitrile group para to it activates the chlorine for nucleophilic displacement.
Caption: Proposed synthesis of 4-(Methylamino)-3-nitrobenzonitrile.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 4-(Methylamino)-3-nitrobenzonitrile via nucleophilic aromatic substitution.
Materials:
-
4-Chloro-3-nitrobenzonitrile
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Ethanol (or another suitable polar aprotic solvent like DMF or DMSO)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-3-nitrobenzonitrile (1.0 eq) in ethanol.
-
Addition of Reagent: To the stirred solution, add an excess of methylamine (2.0-3.0 eq). The reaction is typically exothermic, so the addition may need to be controlled.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove excess methylamine and any salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Self-Validation: The identity and purity of the synthesized 4-(Methylamino)-3-nitrobenzonitrile should be confirmed by melting point determination, and spectroscopic analysis (NMR, IR, and Mass Spectrometry).
Spectroscopic Characterization (Predicted)
Experimental spectroscopic data for 4-(Methylamino)-3-nitrobenzonitrile is not widely published. However, based on the known spectral data of analogous compounds, a predicted analysis of its 1H NMR, 13C NMR, IR, and Mass Spectra can be provided.
Predicted 1H NMR Spectrum
The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylamino group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H on N-CH₃ | ~2.9-3.1 | d | ~5 | Coupling to the N-H proton.[3] |
| N-H | Broad singlet | - | - | Exchange with solvent and quadrupolar broadening.[7] |
| Aromatic H (position 5) | ~6.8-7.0 | d | ~9 | Ortho coupling to H at position 6. Shielded by the amino group.[7] |
| Aromatic H (position 6) | ~7.8-8.0 | dd | ~9, ~2.5 | Ortho coupling to H at position 5 and meta coupling to H at position 2. |
| Aromatic H (position 2) | ~8.2-8.4 | d | ~2.5 | Meta coupling to H at position 6. Deshielded by the adjacent nitro group. |
Predicted 13C NMR Spectrum
The 13C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| N-C H₃ | ~30-35 | Typical for an N-methyl group.[3] |
| C -CN | ~118-120 | Characteristic of a nitrile carbon. |
| C -1 | ~100-105 | Carbon bearing the nitrile group, shielded by the adjacent amino group. |
| C -2 | ~135-140 | Aromatic CH deshielded by the nitro group. |
| C -3 | ~130-135 | Carbon bearing the nitro group. |
| C -4 | ~150-155 | Carbon bearing the methylamino group, significantly deshielded.[3] |
| C -5 | ~110-115 | Aromatic CH shielded by the amino group. |
| C -6 | ~125-130 | Aromatic CH. |
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium |
| C≡N Stretch | 2220-2240 | Strong, sharp[8] |
| C=C Stretch (Aromatic) | 1580-1620 | Medium |
| N-O Asymmetric Stretch | 1500-1550 | Strong[9] |
| N-O Symmetric Stretch | 1300-1360 | Strong[9] |
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z = 177, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
Loss of a methyl radical (CH₃) from the molecular ion to give a fragment at m/z = 162.
-
Loss of the nitro group (NO₂) to give a fragment at m/z = 131.
-
Fragmentation of the aromatic ring, leading to smaller charged species.
-
Applications in Drug Development
While specific applications of 4-(Methylamino)-3-nitrobenzonitrile in marketed drugs are not documented, its structural motifs are present in numerous biologically active compounds, suggesting its potential as a valuable intermediate in medicinal chemistry.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its potential as a versatile building block. The three functional groups can be selectively modified to generate a library of derivatives for biological screening.
Caption: Synthetic transformations of 4-(Methylamino)-3-nitrobenzonitrile.
Potential Therapeutic Areas
-
Oncology: Nitroaromatic compounds have been explored as bioreductive prodrugs that are activated in the hypoxic environment of solid tumors.[10] The presence of the nitro group in 4-(methylamino)-3-nitrobenzonitrile makes its derivatives interesting candidates for this approach.
-
Infectious Diseases: The related compound, 4-amino-3-nitrobenzonitrile, is a known precursor in the synthesis of drugs for treating infectious diseases, including leishmaniasis.[11] This suggests that derivatives of the title compound could also possess antimicrobial or antiparasitic activity.
-
Enzyme Inhibition: Substituted benzonitriles are known to act as inhibitors for various enzymes, such as aromatase.[1] The specific substitution pattern of 4-(methylamino)-3-nitrobenzonitrile could be tailored to target the active sites of other enzymes of therapeutic interest.
Safety and Handling
Based on the GHS classification for CAS number 64910-48-1, 4-(Methylamino)-3-nitrobenzonitrile is considered harmful if swallowed.[4] As with all nitroaromatic compounds, appropriate safety precautions should be taken during handling.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.
Conclusion
4-(Methylamino)-3-nitrobenzonitrile is a chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of functional groups offers a versatile platform for the synthesis of diverse molecular scaffolds. While experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. As the demand for novel therapeutic agents continues to grow, the exploration of such versatile building blocks will remain a critical aspect of medicinal chemistry research.
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